2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid

Stereochemistry Procurement DPP-IV Inhibitors

This compound is a versatile, orthogonally protected pyrrolidine building block featuring a Cbz (benzyloxycarbonyl) group on the 3-amino position and a free acetic acid moiety on the pyrrolidine nitrogen. With a molecular formula of C14H18N2O4 and a molecular weight of 278.30 g/mol , it serves as a critical intermediate in the synthesis of biologically active molecules, most notably selective dipeptidyl peptidase IV (DPP-IV) inhibitors.

Molecular Formula C14H18N2O4
Molecular Weight 278.308
CAS No. 1353987-83-3
Cat. No. B2453668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid
CAS1353987-83-3
Molecular FormulaC14H18N2O4
Molecular Weight278.308
Structural Identifiers
SMILESC1CN(CC1NC(=O)OCC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C14H18N2O4/c17-13(18)9-16-7-6-12(8-16)15-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,19)(H,17,18)
InChIKeyDNOJLTMLFHMZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid (CAS 1353987-83-3): A Key Cbz-Protected Pyrrolidine Scaffold for Drug Discovery


This compound is a versatile, orthogonally protected pyrrolidine building block featuring a Cbz (benzyloxycarbonyl) group on the 3-amino position and a free acetic acid moiety on the pyrrolidine nitrogen. With a molecular formula of C14H18N2O4 and a molecular weight of 278.30 g/mol , it serves as a critical intermediate in the synthesis of biologically active molecules, most notably selective dipeptidyl peptidase IV (DPP-IV) inhibitors [1]. The compound exists as three distinct stereochemical variants: the undefined stereochemistry form (CAS 1353987-83-3), the (S)-enantiomer (CAS 1354007-00-3), and the (R)-enantiomer (CAS 1354015-43-2), each offering unique utility in stereospecific synthetic pathways .

Why Direct Substitution of 2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid with Other Pyrrolidine Acetic Acid Analogs Risks Synthesis Failure


Indiscriminate substitution of this compound with other pyrrolidine-acetic acid derivatives carries a high risk of catastrophic synthetic failure. The specific placement of the Cbz protecting group on the pyrrolidine's 3-amino position, combined with the free N-acetic acid, creates a unique orthogonal reactivity profile that is destroyed if the protecting group is moved (e.g., 1-N-Cbz-pyrrolidine-3-acetic acid) or changed (e.g., to a Boc group). Furthermore, the compound's value as a DPP-IV inhibitor intermediate is directly tied to the precise (R)-configuration of the aminopyrrolidine core [1]. Using the wrong enantiomer or a racemic mixture for a stereospecific target like DPP-IV will fail to produce the active pharmaceutical ingredient, rendering the procurement decision a critical pass/fail gate in the synthetic route [2].

Quantitative Differentiation Guide: 2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid vs. Stereochemical and Scaffold Analogs


Stereochemical Purity and Price Parity: Racemic vs. Enantiomerically Pure Forms

This compound is available as an undefined stereochemistry form (CAS 1353987-83-3, 95% purity) and as the separate (S)-enantiomer (CAS 1354007-00-3, 98% purity) and (R)-enantiomer (CAS 1354015-43-2). According to Fluorochem's pricing, all three variants are listed at an identical reference price of 15,268 CNY per 500 mg . This price parity is a key differentiator, allowing procurement of the precise enantiomer required for target synthesis (e.g., (R)-configuration for DPP-IV inhibitors) without the cost premium typically associated with single enantiomers over racemic mixtures [1].

Stereochemistry Procurement DPP-IV Inhibitors

Validated Role as a DPP-IV Inhibitor Intermediate vs. Generic Building Blocks

The compound is defined as intermediate (XVIII) in a published synthetic route for DPP-IV inhibitors [1]. It is produced by the alkylation of 3(R)-amino-1-(benzyloxycarbonyl)pyrrolidine with methyl 2-bromoacetate, a step that is part of a multi-kilogram process developed by Phenomix Corporation for selective DPP-IV inhibitors [2]. This specific use in a validated, published synthetic route to a known drug class sets it apart from generic pyrrolidine acetic acid derivatives, for which no such validated application pathway has been publicly demonstrated.

DPP-IV Inhibitors Diabetes Drug Synthesis

Orthogonal Reactivity: Cbz on 3-Amino vs. N-Cbz Protected Analogs

The compound's substitution pattern places the Cbz protecting group on the pyrrolidine's 3-amino position, leaving the N-acetic acid moiety free for direct coupling or activation. In contrast, the structural analog 1-N-Cbz-pyrrolidine-3-acetic acid (CAS 17323-89-2/886362-65-8) has the Cbz group on the pyrrolidine nitrogen, which blocks N-derivatization and provides a free 3-acetic acid instead . This fundamental 'swapping' of functional groups means these compounds are not interchangeable and must be selected based on the specific coupling strategy. The target compound's configuration is compatible with solid-phase peptide synthesis where Cbz can be removed by catalytic hydrogenation without affecting acid-labile linkers .

Orthogonal Protection Peptidomimetics Solid-Phase Synthesis

Purity Offerings: 95% vs. 98% Across Stereochemical Variants

Commercially available purity specifications vary between the stereochemical forms. The undefined stereochemistry form (CAS 1353987-83-3) and the (R)-enantiomer (CAS 1354015-43-2) are typically offered at 95% purity , while the (S)-enantiomer (CAS 1354007-00-3) is offered at a higher specification of 98% purity from suppliers like Leyan . This 3-percentage-point difference in purity specification could be significant for applications requiring high enantiomeric purity, where the presence of 5% impurities in one form versus 2% in another may impact downstream reaction yields or necessitate additional purification.

Purity Quality Control Enantiomeric Excess

Top Application Scenarios for 2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid in Medicinal Chemistry


Synthesis of Selective DPP-IV Inhibitors (e.g., Dutogliptin Analogs)

This compound is a specified intermediate in the Phenomix Corporation synthesis route for selective DPP-IV inhibitors, a class of drugs used to treat Type 2 diabetes [1]. The (R)-enantiomer is particularly critical, as the alkylation of 3(R)-amino-1-(benzyloxycarbonyl)pyrrolidine with methyl 2-bromoacetate directly yields this intermediate, which is then further derivatized in the multi-step sequence leading to active pharmaceutical ingredients like dutogliptin [2].

Chiral Pyrrolidine Scaffold Procurement for Peptidomimetic Drug Discovery

The availability of this compound in both (R) and (S) enantiomeric forms, as well as an undefined stereochemistry mixture, at price parity from key suppliers like Fluorochem allows drug discovery teams to procure the precise chiral building block needed for structure-activity relationship (SAR) studies without cost penalties [1]. This is essential for synthesizing peptidomimetics where the 3D orientation of the pyrrolidine ring critically influences target binding affinity.

Solid-Phase Peptide Synthesis (SPPS) Featuring Orthogonal Cbz Protection

The Cbz group on the 3-amino position can be selectively removed under mild hydrogenolysis conditions that are compatible with many acid-labile solid-phase linkers [1]. This allows the compound to be incorporated into growing peptide chains on resin, with subsequent on-resin deprotection and functionalization of the free amine, a strategy not achievable with Boc-protected analogs that require stronger acidic conditions.

Integrin Antagonist Development Programs

While direct binding data for this specific scaffold against integrins appears absent in the public domain, the broader class of substituted pyrrolidine-acetic acids has shown activity as integrin alphaVbeta3 antagonists [1]. This compound's orthogonal protection and free acid handle make it a suitable starting material for parallel library synthesis aimed at exploring integrin target space, where the acetic acid moiety can be directly coupled to diverse amine-bearing pharmacophores [2].

Quote Request

Request a Quote for 2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.